3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-13(24-12-7-3-2-6-11(12)23-9)15(21)20-17-19-10-5-4-8-18-16(22)14(10)25-17/h2-3,6-7,9,13H,4-5,8H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQZVQBRDMWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiazoloazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with a suitable halogenated compound can lead to the formation of the thiazoloazepine ring.
Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a series of reactions involving the condensation of catechol derivatives with appropriate carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the thiazoloazepine and benzodioxine moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazoloazepine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the ring structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its heterocyclic structure makes it a potential candidate for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could be a candidate for drug development, particularly in the areas of antimicrobial, anticancer, or anti-inflammatory research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thiazolidinone-Benzothiazole Carboxamides ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share:
- Carboxamide bridge : Critical for molecular recognition and binding.
- Thiazole/thiazolidinone motifs: Smaller five-membered rings compared to the seven-membered azepine in the target compound, reducing conformational flexibility.
Key Differences :
The larger azepine ring in the target compound may enhance binding to deeper hydrophobic pockets in biological targets compared to smaller thiazolidinones.
Imidazotetrazine Carboxylates/Amides ()
Compounds like 3-methyl-4-oxo-imidazo[5,1-d]tetrazine-8-carboxylates feature:
- Carboxylate/amide substituents : Similar to the carboxamide in the target compound but attached to a more electron-deficient heterocycle.
Key Differences :
The benzodioxine in the target compound may improve blood-brain barrier penetration compared to polar tetrazines.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
Synthesized compounds like 6-(2-amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one include:
- Benzoxazine core : Shares the 1,4-benzodioxine motif but lacks the thiazole fusion.
- Amino-pyrimidine substituents: Introduce basicity, contrasting with the neutral carboxamide in the target compound.
Key Differences :
The target compound’s fused thiazoloazepine may confer greater metabolic stability than pyrimidine-substituted benzoxazines.
Similarity Indexing and Virtual Screening ()
- Tanimoto Coefficient : Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) .
- Activity Cliffs: Small structural changes (e.g., azepine vs. thiazolidinone) may drastically alter biological activity despite high similarity .
Cross-Reactivity in Immunoassays ()
The target compound’s larger, more rigid structure may reduce cross-reactivity compared to smaller analogs like thiazolidinones, improving assay specificity.
Biological Activity
The compound 3-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O4S |
| Molecular Weight | 353.39 g/mol |
| InChI Key | InChI=1S/C17H17N3O4S/c1-9-13(24-12-7-3-2-6-11(12)23-9)15(21)20-17-19-10-5-4-8-18-16(22)14(10)25-17/h2-3,6-7,9,13H... |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The heterocyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity. The precise pathways depend on the biological context in which the compound is applied.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the thiazoloazepine class. For instance:
-
Antibacterial Activity : Compounds similar to 3-methyl-N-{...} have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- A study reported that certain thiazolidin derivatives exhibited antibacterial activity exceeding that of ampicillin by 10–50 times against various bacterial strains including E. coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
- Antifungal Activity : The antifungal efficacy of thiazoloazepine derivatives was also notable:
Case Studies
Several case studies have provided insights into the biological activities of compounds related to 3-methyl-N-{...}:
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiazoloazepine derivatives against a panel of bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | P. aeruginosa |
This study confirmed that derivatives with specific substitutions showed enhanced activity against resistant strains .
Case Study 2: Anticancer Potential
Research into the anticancer properties of related compounds indicated that thiazoloazepines could inhibit tumor growth through apoptosis induction in cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
